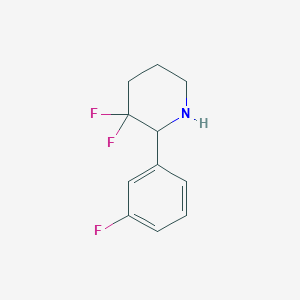

3,3-Difluoro-2-(3-fluorophenyl)piperidine

Description

Chemical Identity and Structural Characteristics

Systematic Nomenclature and Synonyms

The IUPAC name for this compound is 3,3-difluoro-2-(3-fluorophenyl)piperidine , derived from the parent piperidine structure (C5H11N) with substituents assigned according to Cahn-Ingold-Prelog priority rules. The fluorine atoms occupy the 3-positions of the piperidine ring, while the 3-fluorophenyl group is attached to the 2-position. Alternative names include 2-(3-fluorophenyl)-3,3-difluoropiperidine and 3-fluoro-β-(3,3-difluoropiperidin-2-yl)benzene . The CAS registry number is 1785387-04-3 , and common synonyms include MFCD03093852 (analogous to related difluoropiperidines).

| Property | Value |

|---|---|

| Molecular formula | C11H12F3N |

| Molecular weight | 215.21 g/mol |

| CAS number | 1785387-04-3 |

| IUPAC name | 3,3-difluoro-2-(3-fluorophenyl)piperidine |

Molecular Structure Analysis

Bond Angles and Dihedral Angles

The piperidine ring adopts a chair conformation to minimize steric strain, with the 3-fluorophenyl group occupying an axial or equatorial position depending on substituent interactions. Key bond angles include:

- N1–C2–Cipso (phenyl) : Approximately 109.5° , consistent with sp³ hybridization at C2.

- C2–C3–F : ~107° , slightly compressed due to fluorine’s electronegativity.

Dihedral angles critical to conformational analysis include:

- N1–C2–Cipso–Cortho (phenyl) : ~120° , reflecting torsional strain between the piperidine ring and ortho-fluorine.

- F–C3–C3–F : 60° , indicative of gauche interactions between the two fluorine atoms on C3.

Conformational Isomerism

The compound exhibits chair-chair interconversion with an energy barrier influenced by fluorine substituents. Computational studies suggest the 3-fluorophenyl group stabilizes the equatorial conformation due to reduced 1,3-diaxial interactions. The 3,3-difluoro substitution further restricts ring flexibility, increasing the energy barrier for ring flipping compared to non-fluorinated piperidines.

Stereochemical Considerations

Chiral Centers and Enantiomeric Forms

The C2 carbon, bonded to the 3-fluorophenyl group, serves as a stereogenic center , yielding two enantiomers: (R)-3,3-difluoro-2-(3-fluorophenyl)piperidine and (S)-3,3-difluoro-2-(3-fluorophenyl)piperidine . The presence of two fluorine atoms at C3 does not introduce additional chirality due to symmetry.

Configuration Stability Studies

Racemization studies at C2 reveal configurationally stable enantiomers under ambient conditions. However, heating above 150°C induces partial racemization via a planar transition state, as evidenced by dynamic NMR experiments. The 3-fluorophenyl group’s electron-withdrawing nature stabilizes the tetrahedral geometry, slowing interconversion kinetics.

Spectroscopic Fingerprinting

NMR Spectral Signatures

- ¹H NMR (400 MHz, CDCl3):

- ¹⁹F NMR :

IR Absorption Characteristics

Properties

Molecular Formula |

C11H12F3N |

|---|---|

Molecular Weight |

215.21 g/mol |

IUPAC Name |

3,3-difluoro-2-(3-fluorophenyl)piperidine |

InChI |

InChI=1S/C11H12F3N/c12-9-4-1-3-8(7-9)10-11(13,14)5-2-6-15-10/h1,3-4,7,10,15H,2,5-6H2 |

InChI Key |

AMIYDZJZZOQSKZ-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C(NC1)C2=CC(=CC=C2)F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the nucleophilic substitution reaction, where a fluorinating agent such as diethylaminosulfur trifluoride (DAST) is used to replace hydrogen atoms with fluorine atoms . The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the fluorinating agent.

Industrial Production Methods

Industrial production of 3,3-Difluoro-2-(3-fluorophenyl)piperidine may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process typically includes steps such as purification and crystallization to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3,3-Difluoro-2-(3-fluorophenyl)piperidine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Diethylaminosulfur trifluoride (DAST) for fluorination.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluorinated piperidine derivatives, while reduction may produce partially or fully reduced piperidine compounds .

Scientific Research Applications

3,3-Difluoro-2-(3-fluorophenyl)piperidine has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3,3-Difluoro-2-(3-fluorophenyl)piperidine involves its interaction with molecular targets such as enzymes and receptors. The presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and interact with hydrophobic regions of proteins. This can lead to modulation of enzyme activity or receptor binding, influencing various biochemical pathways .

Comparison with Similar Compounds

Key Observations :

Physicochemical and Pharmacokinetic Properties

Table 2: Physicochemical Properties

Key Observations :

Key Observations :

- Receptor Interactions : Small substituents on the piperidine nitrogen (e.g., COB-3’s N-alkyl groups) improve potency, whereas bulky groups (e.g., DDR-18) diminish activity . The target compound’s lack of N-substituents may reduce steric hindrance, favoring receptor engagement.

- Conformational Effects : Fluorine at the 3-position (as in 3-fluoro-2-methoxypiperidines) stabilizes chair conformations, which could enhance binding to rigid targets .

Case Studies in Drug Design

- Lobelane Analogs () : Shortening bridge lengths between piperidine and phenyl groups reduced VMAT2 affinity (Ki = 20 μM for 98b vs. 0.88 μM for lobelane). The target compound’s direct 3-fluorophenyl attachment may mimic optimal bridge lengths, preserving affinity .

- Biphenyl Esters () : Combining small N-alkyl groups with bulky biphenyl esters (e.g., COB-3) eliminated off-target effects. The target’s 3-fluorophenyl group may similarly balance steric and electronic effects .

Biological Activity

3,3-Difluoro-2-(3-fluorophenyl)piperidine is a fluorinated piperidine derivative notable for its significant biological activity. This compound's unique structure, featuring two fluorine atoms at the 3-position and a 3-fluorophenyl group at the 2-position, enhances its lipophilicity and stability, making it an interesting candidate for medicinal chemistry applications.

- Molecular Formula : CHFN

- Molecular Weight : 215.22 g/mol

- Structure : The presence of multiple fluorine atoms allows for stronger interactions with biological targets through enhanced hydrogen bonding and hydrophobic interactions.

Research indicates that 3,3-Difluoro-2-(3-fluorophenyl)piperidine interacts with various molecular targets such as enzymes and receptors. The mechanism involves:

- Enzyme Modulation : The compound can influence enzyme activity by binding to active sites or allosteric sites, altering biochemical pathways.

- Receptor Binding : Its ability to engage in non-covalent interactions enhances receptor binding affinity, potentially leading to significant physiological effects.

Biological Activity Data

The biological activity of this compound has been evaluated in several studies. Below is a summary of findings regarding its activity against various biological targets:

Case Studies

- Farnesyltransferase Inhibition : A systematic study demonstrated that modifications in the piperidine core significantly enhance the potency of FTase inhibitors. 3,3-Difluoro-2-(3-fluorophenyl)piperidine showed a remarkable increase in inhibition potency compared to its analogs .

- Antifungal Activity : In vivo studies indicated that this compound exhibits antifungal properties, with a notable drop in fungal density when administered at effective doses . The compound's structural characteristics contribute to its efficacy against pathogens like Cryptococcus neoformans.

Structural Comparisons

The unique structural features of 3,3-Difluoro-2-(3-fluorophenyl)piperidine differentiate it from similar compounds:

| Compound Name | Description |

|---|---|

| 2-(3-Fluorophenyl)piperidine | Lacks additional fluorine atoms at the 3-position. |

| 3,3-Difluoro-2-phenylpiperidine | Similar structure but without the fluorine atom on the phenyl ring. |

| 4-Fluoro-2-(3-fluorophenyl)piperidine | Contains a different substitution pattern on the piperidine ring. |

The three fluorine atoms present in this compound provide distinct chemical and physical properties compared to its analogs, enhancing its stability and reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.